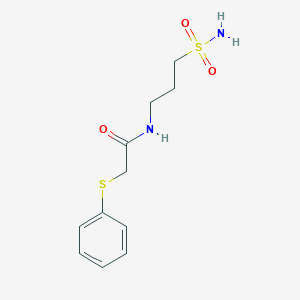
2-phenylsulfanyl-N-(3-sulfamoylpropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenylsulfanyl-N-(3-sulfamoylpropyl)acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is also commonly known as PSPA and has been synthesized using different methods.
作用機序
The mechanism of action of PSPA is not fully understood. However, it is believed that PSPA exerts its effects by inhibiting the activity of certain enzymes and modulating the levels of certain cytokines and chemokines. PSPA has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. PSPA has also been shown to inhibit the activity of urease, which is involved in the breakdown of urea in the body.
Biochemical and Physiological Effects:
PSPA has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, PSPA has been shown to modulate the levels of certain cytokines and chemokines, which are involved in the immune response.
実験室実験の利点と制限
One advantage of using PSPA in lab experiments is its potential to inhibit the activity of certain enzymes and modulate the levels of certain cytokines and chemokines. This makes PSPA a useful tool for investigating the role of these molecules in various biological processes. However, one limitation of using PSPA in lab experiments is its potential toxicity. PSPA has been shown to be toxic to certain cells at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on PSPA. One direction is to investigate the potential use of PSPA as an anticancer agent in animal models. Another direction is to investigate the mechanism of action of PSPA in more detail. This may involve identifying the specific enzymes and cytokines that are affected by PSPA. Finally, future research may focus on developing new synthesis methods for PSPA that are more efficient and cost-effective.
合成法
PSPA can be synthesized using a variety of methods, including the reaction of 2-phenylsulfanylacetic acid with 3-aminopropylsulfonamide. Another method involves the reaction of 2-phenylsulfanylacetic acid with 3-chloropropylsulfonamide followed by the addition of sodium hydroxide. The final product is purified using recrystallization.
科学的研究の応用
PSPA has been the subject of scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties. PSPA has also been investigated for its potential use as an anticancer agent. In addition, PSPA has been studied for its ability to inhibit the activity of certain enzymes, such as carbonic anhydrase and urease.
特性
IUPAC Name |
2-phenylsulfanyl-N-(3-sulfamoylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S2/c12-18(15,16)8-4-7-13-11(14)9-17-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)(H2,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVOQZXWXGGCGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NCCCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7530462.png)
![3-(1-methylpyrazol-4-yl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B7530474.png)
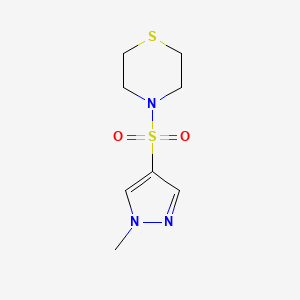
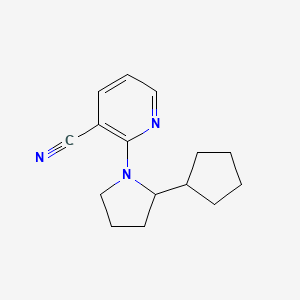
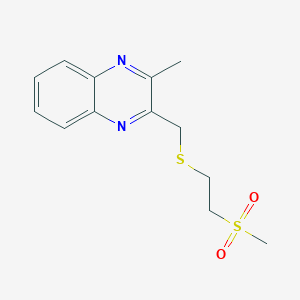




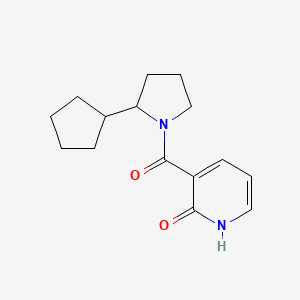
![5-Cyclopropyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7530550.png)
![N-[(2,3-dimethoxyphenyl)methyl]methanesulfonamide](/img/structure/B7530562.png)
![N-[5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]acetamide](/img/structure/B7530569.png)